molecular formula C14H19N5O3 B2709060 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-73-7

8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2709060
CAS RN: 876902-73-7
M. Wt: 305.338
InChI Key: COVNLOKRSPAMFJ-UHFFFAOYSA-N
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Description

8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as MTEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives of 7,8-polymethylenehypoxanthines, which are precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, have been synthesized. These compounds were used to study antiviral and antihypertensive activities, demonstrating the potential application of purine derivatives in therapeutic areas (Nilov et al., 1995).

Pharmacophores in Drug Design

  • Imidazo(4,5-b)pyridines (1-desazapurines) have been synthesized and are considered potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Antimycobacterial Activity

  • Synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles mimic parts of the structure of potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines. Several of these compounds exhibited significant antimycobacterial activity (Miranda & Gundersen, 2009).

Antidepressant and Anxiolytic Activity

  • A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione showed potential as antidepressant and anxiolytic agents in preclinical studies. These findings suggest their relevance in the development of new treatments for affective disorders (Zagórska et al., 2009).

Serotonin Receptor Affinity

  • Certain imidazo[2,1-f]purine-2,4-dione derivatives have been found to exhibit affinity for serotonin receptors, indicating their potential use in targeting these receptors for therapeutic purposes (Zagórska et al., 2015).

A3 Adenosine Receptor Antagonism

  • Studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists contribute to the understanding of receptor-ligand interactions, which is crucial in drug development (Baraldi et al., 2008).

Antiviral Activity

  • The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its derivatives revealed moderate activity against rhinovirus at non-toxic dosage levels, suggesting potential applications in antiviral therapies (Kim et al., 1978).

NMR Spectral Analysis

  • NMR studies of various N-methyl-purines and imidazo[4,5-c]-pyridines have contributed to a deeper understanding of their chemical properties, which is important for further applications in medicinal chemistry (Barlin & Fenn, 1983).

Biochemical Analysis

Biochemical Properties

8-(2-Methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. These interactions are primarily through competitive inhibition, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of adenosine deaminase, reducing the breakdown of adenosine and thereby increasing its concentration. This elevation in adenosine levels can lead to enhanced activation of adenosine receptors, which are involved in various physiological processes such as vasodilation and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and vasodilatory actions. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with multiple metabolic pathways and its accumulation in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It has a high affinity for plasma proteins, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily found in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .

properties

IUPAC Name

6-(2-methoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-7-22-5)16(3)14(21)17(4)12(10)20/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNLOKRSPAMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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